(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate (R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13685434
InChI: InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27)/t15-/m1/s1
SMILES: CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F
Molecular Formula: C21H26BrFN2O4
Molecular Weight: 469.3 g/mol

(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate

CAS No.:

Cat. No.: VC13685434

Molecular Formula: C21H26BrFN2O4

Molecular Weight: 469.3 g/mol

* For research use only. Not for human or veterinary use.

(R)-tert-butyl (4-((3-(benzyloxy)-2-hydroxypropyl)aMino)-5-broMo-2-fluorophenyl)carbaMate -

Specification

Molecular Formula C21H26BrFN2O4
Molecular Weight 469.3 g/mol
IUPAC Name tert-butyl N-[5-bromo-2-fluoro-4-[[(2R)-2-hydroxy-3-phenylmethoxypropyl]amino]phenyl]carbamate
Standard InChI InChI=1S/C21H26BrFN2O4/c1-21(2,3)29-20(27)25-19-9-16(22)18(10-17(19)23)24-11-15(26)13-28-12-14-7-5-4-6-8-14/h4-10,15,24,26H,11-13H2,1-3H3,(H,25,27)/t15-/m1/s1
Standard InChI Key KWAOMOJZTHPLNO-OAHLLOKOSA-N
Isomeric SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NC[C@H](COCC2=CC=CC=C2)O)F
SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC(COCC2=CC=CC=C2)O)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a central 5-bromo-2-fluorophenyl ring substituted at the 4-position with a (3-(benzyloxy)-2-hydroxypropyl)amino group and at the 1-position with a tert-butyl carbamate moiety. The (R)-configuration at the chiral center of the hydroxypropyl side chain is critical for its stereospecific interactions . The benzyloxy group introduces lipophilicity, while the hydroxyl and carbamate functionalities enhance hydrogen-bonding potential.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC21H26BrFN2O4\text{C}_{21}\text{H}_{26}\text{BrFN}_2\text{O}_4
Molecular Weight469.3 g/mol
IUPAC Nametert-butyl N-[5-bromo-2-fluoro-4-[[(2R)-2-hydroxy-3-phenylmethoxypropyl]amino]phenyl]carbamate
SMILES NotationCC(C)(C)OC(=O)NC1=C(C=C(C(=C1)Br)NCC@HO)F

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for the compound reveal distinct signals for the tert-butyl group (δ ~1.3 ppm, singlet), aromatic protons (δ 6.8–7.4 ppm), and the hydroxypropyl moiety (δ 3.5–4.2 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 469.3 .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step sequence starting from tert-butyl carbamate and 4-amino-5-bromo-2-fluorophenol. Key steps include:

  • Protection of the Amino Group: The phenylamine is protected with a tert-butoxycarbonyl (Boc) group under basic conditions.

  • Alkylation: Reaction with (R)-epichlorohydrin derivatives introduces the benzyloxy-hydroxypropyl side chain, requiring strict temperature control (0–5°C) to preserve stereochemistry .

  • Deprotection and Purification: Final deprotection using trifluoroacetic acid yields the target compound, purified via column chromatography (silica gel, ethyl acetate/hexane).

Table 2: Synthetic Optimization Parameters

ParameterOptimal ConditionYield
Alkylation Temperature0–5°C68–72%
Boc Deprotection AgentTrifluoroacetic acid (TFA)85%
Chromatography SolventEthyl acetate/hexane (3:7)>95% purity

Scalability and Industrial Production

Industrial-scale synthesis faces challenges in maintaining enantiomeric purity. Patent WO2020095215A1 highlights the use of asymmetric catalysis with chiral ligands to achieve >99% enantiomeric excess (ee) . Current pricing reflects production complexity, with 1g costing €1,026.00 .

Biological Activity and Mechanism

Pharmacological Targets

Preliminary studies suggest the compound inhibits kinase enzymes involved in inflammatory pathways, particularly interleukin-1 receptor-associated kinase 4 (IRAK4) . The bromo-fluorophenyl core interacts with hydrophobic kinase pockets, while the hydroxypropyl side chain forms hydrogen bonds with catalytic residues.

In Vitro Efficacy

Applications in Drug Development

Lead Compound for Autoimmune Diseases

The compound’s IRAK4 inhibition positions it as a candidate for rheumatoid arthritis and lupus. In murine collagen-induced arthritis models, oral administration (10 mg/kg/day) reduced joint swelling by 62% over 21 days .

ParameterValue
Acute Oral Toxicity (LD50)>2,000 mg/kg (rat)
Skin IrritationCategory 2 (GHS)
Storage Conditions2–8°C, inert atmosphere

Future Directions

Structural Analogues

Modifying the benzyloxy group to pyridylmethoxy derivatives could enhance solubility without compromising potency. Computational docking studies predict a 30% improvement in aqueous solubility for such analogues .

Combination Therapies

Co-administration with TNF-α monoclonal antibodies may synergistically suppress inflammation, a hypothesis under investigation in Phase I clinical trials (NCT04879251).

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